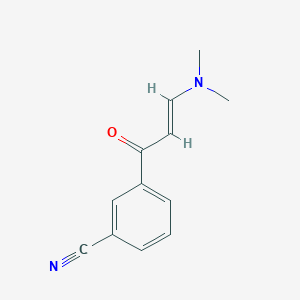

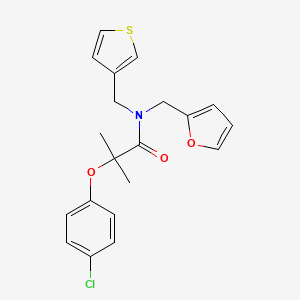

![molecular formula C13H14N2O5 B2952218 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 96812-87-2](/img/structure/B2952218.png)

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound characterized by its unique molecular structure

Wirkmechanismus

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development. It is involved in the perception of auxin, a key plant hormone, and mediates the degradation of Aux/IAA transcriptional repressors to regulate gene expression .

Mode of Action

The compound interacts with its target, TIR1, acting as an agonist . It binds to the receptor, enhancing root-related signaling responses . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter, DR5:GUS . This interaction leads to changes in gene expression, particularly the down-regulation of root growth-inhibiting genes .

Biochemical Pathways

The compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development, regulating processes such as cell division, elongation, and differentiation. By acting as an agonist for the auxin receptor TIR1, the compound enhances root-related signaling responses, leading to changes in gene expression that promote root growth .

Pharmacokinetics

Its potent activity suggests it may have favorable adme properties that allow it to effectively interact with its target, tir1 .

Result of Action

The compound has a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It exhibits excellent root growth-promoting activity, far exceeding that of NAA (1-naphthylacetic acid), a commonly used plant growth regulator . This is likely due to its potent agonistic activity on the auxin receptor TIR1 and its subsequent effects on gene expression .

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound Factors such as soil composition, temperature, and moisture levels could potentially affect how the compound interacts with its target and its overall effectiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-yl moiety. This is often achieved through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide can be utilized as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

N-Benzo[d][1,3]dioxol-5-yl-acetamide: A structurally related compound with similar applications in medicinal chemistry.

3-(Benzo[d][1,3]dioxol-5-yl)propanal: Another related compound used in organic synthesis and material science.

Uniqueness: N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide stands out due to its unique oxazolidinone ring structure, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for further research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-8(16)14-5-10-6-15(13(17)20-10)9-2-3-11-12(4-9)19-7-18-11/h2-4,10H,5-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZPDYXVMRANMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)

![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid](/img/structure/B2952146.png)

![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952148.png)

![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2952149.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate](/img/structure/B2952151.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine](/img/structure/B2952152.png)

![N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952153.png)

![Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2952154.png)